

An In-depth Technical Guide to the Chemical Structure of Ammelide

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Compound of Interest

Compound Name:	Ammelide
CAS No.:	167613-80-1
Cat. No.:	B071617

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This guide provides a comprehensive technical overview of **ammelide** (C₃H₄N₄O₂), a heterocyclic organic compound of significant interest in synthetic chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core structural features, synthesis, characterization, and reactivity of **ammelide**, grounding all claims in authoritative scientific literature.

Introduction to Ammelide

Ammelide, systematically named 6-Amino-1,3,5-triazine-2,4-diol, is a derivative of 1,3,5-triazine.[1][2] It is structurally related to melamine and is a key intermediate in the stepwise hydrolysis of melamine to cyanuric acid.[3] Specifically, **ammelide** is the hydrolysis product of ammeline.[1][4][5] As a white, crystalline powder, it exhibits limited solubility in water but is soluble in concentrated mineral acids and alkalis.[1][6] Its unique chemical architecture, featuring both amino and dihydroxy functional groups on a triazine core, makes it a valuable precursor in the synthesis of various materials, including flame retardants, polymers, and agrochemicals.[6][7]

Molecular Structure and Tautomerism

The fundamental structure of **ammelide** consists of a six-membered triazine ring composed of alternating carbon and nitrogen atoms.[6] Its molecular formula is C₃H₄N₄O₂ with a molecular weight of approximately 128.09 g/mol .[1][2][8]

A critical feature of **ammelide**'s structure is tautomerism—the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. **Ammelide** primarily exhibits keto-enol tautomerism, existing in equilibrium between the diol form (6-amino-1,3,5-triazine-2,4-diol) and the more stable dione form (6-amino-1,3,5-triazine-2,4(1H,3H)-dione). X-ray crystallography studies have provided unambiguous evidence that the dione tautomer is the preferred form in the solid state.[3][9]

Caption: Chemical structure of the predominant dione tautomer of **ammelide**.

The presence of both hydrogen bond donors (N-H and -NH₂) and acceptors (C=O and ring nitrogens) allows **ammelide** to form extensive hydrogen bonding networks, contributing to its high thermal stability.[3]

Caption: Keto-enol tautomerism of **ammelide**.

Synthesis of Ammelide

Ammelide can be synthesized through several pathways, reflecting its position as a hydrolysis intermediate of melamine.[6]

Key Synthetic Routes:

- Hydrolysis of Ammeline: The most direct route is the further hydrolysis of ammeline, for example, by boiling it with a dilute alkali.[4][5]
- Thermal Decomposition of Melamine: Controlled heating of melamine can produce **ammelide** among other triazine compounds.[6]
- From Dicyandiamide: It can be obtained by heating dicyandiamide with aqueous ammonia at elevated temperatures (160–170 °C).[1]
- From Urea Precursors: Theoretical studies suggest pathways for **ammelide** formation from urea and its derivatives like biuret under prebiotic conditions.[10][11]

Experimental Protocol: Synthesis via Ammeline Hydrolysis

This protocol describes a representative lab-scale synthesis of **ammelide** from ammeline.

Step 1: Reaction Setup

- In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10 g of ammeline in 100 mL of 5% sodium hydroxide (NaOH) solution.
- Add a magnetic stir bar to the flask.

Step 2: Reflux

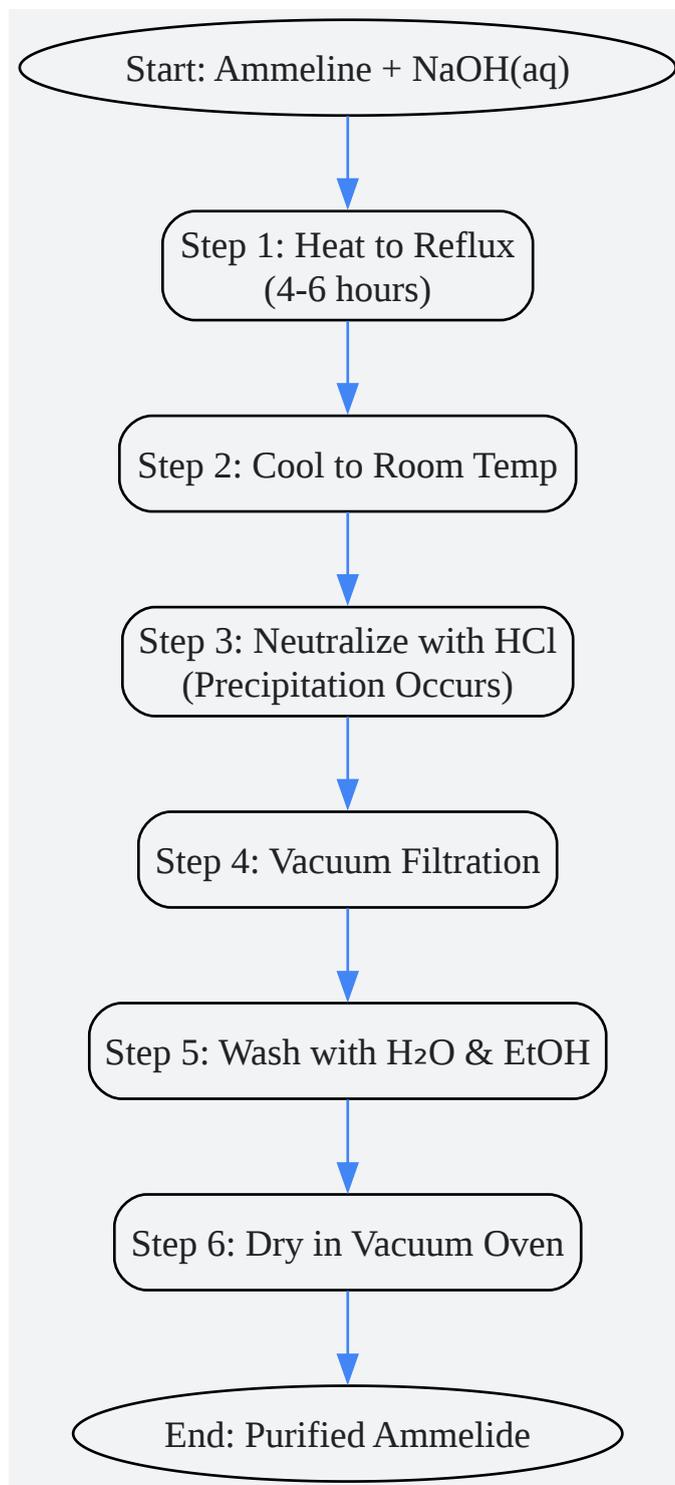
- Heat the mixture to boiling with continuous stirring.
- Maintain a gentle reflux for 4-6 hours. The suspension should gradually change in consistency.

Step 3: Neutralization and Precipitation

- Allow the reaction mixture to cool to room temperature.
- Slowly add dilute hydrochloric acid (HCl) dropwise while stirring until the solution is neutralized to a pH of ~6-7.
- A white precipitate of **ammelide** will form.

Step 4: Isolation and Purification

- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with two portions of cold deionized water (2x 20 mL) to remove residual salts.
- Further wash the product with a small portion of ethanol.
- Dry the purified **ammelide** in a vacuum oven at 80 °C to a constant weight.



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Caption: Workflow for the synthesis of **ammelide** via hydrolysis of ammeline.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized **ammelide**.

Physicochemical Properties

Property	Value	Source
CAS Number	645-93-2	[1][2][8]
Molecular Formula	C ₃ H ₄ N ₄ O ₂	[2][6][8]
Molecular Weight	128.09 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][6]
Solubility	Insoluble in water; Soluble in concentrated mineral acids, alkalis, ammonia	[1]
Decomposition	Decomposes at 170 °C with water to form CO ₂ and NH ₃	[1]

Spectroscopic Data

Spectroscopic methods provide the structural fingerprint of the **ammelide** molecule.

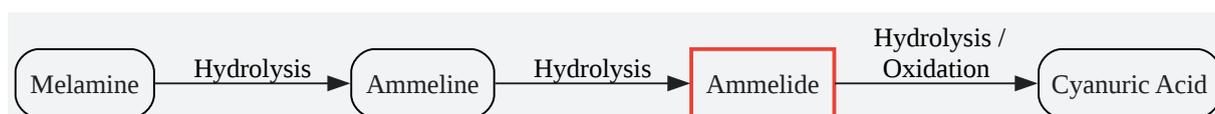
Technique	Key Observations
IR Spectroscopy	Characteristic peaks include strong C=O stretching vibrations (around 1700-1750 cm^{-1}), N-H stretching (around 3100-3400 cm^{-1}), and C-N stretching within the triazine ring.[8][12][13]
Mass Spectrometry (EI)	The mass spectrum shows a molecular ion peak (M^+) at $m/z = 128$, corresponding to the molecular weight of ammelide.[8][13] Fragmentation patterns are consistent with the triazine ring structure.
LC-MS/MS	This technique is widely used for the sensitive detection of ammelide in complex matrices like infant formula and milk products.[14][15][16] Specific parent-daughter ion transitions are monitored for quantification.

Chemical Reactivity and Applications

Ammelide's reactivity is dictated by its functional groups: the amino group and the amide-like structure within the ring.

Reactivity Profile:

- Amphoteric Nature: It can form salts with both strong acids and strong bases.[1]
- Oxidation: Treatment with oxidizing agents or boiling with acids can convert **ammelide** into cyanuric acid.[1]
- Hydrolysis: As a hydrolysis intermediate, it is part of a reaction series. Under forcing conditions, it hydrolyzes further.



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Caption: Hydrolysis pathway from melamine to cyanuric acid, featuring **ammelide**.

Applications:

- Chemical Intermediate: It is primarily used as an intermediate in the synthesis of flame retardants, cross-linking agents for polymers, and specialty resins.[6]
- Agrochemicals: **Ammelide** serves as a precursor in the preparation of certain herbicides and fungicides.[6][7]
- Analytical Standard: Due to its presence as an impurity or degradation product of melamine, purified **ammelide** is used as an analytical reference standard for chromatography-based detection methods in food safety.
- Emerging Research: It is being explored for its potential in synthesizing new pharmaceutical compounds and for creating advanced polymers with enhanced thermal stability.[7]

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